N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide
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Overview
Description
N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyanocyclobutyl group, a dimethylindole moiety, and a methylacetamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanocyclobutyl intermediate: This can be achieved by reacting cyclobutanone with cyanide sources under basic conditions.
Synthesis of the dimethylindole moiety: This step involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.
Coupling of intermediates: The cyanocyclobutyl intermediate is then coupled with the dimethylindole moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the final product: The final step involves the methylation of the acetamide group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or cyanocyclobutyl groups.
Reduction: Reduced forms of the cyanocyclobutyl or indole groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclobutyl)-2-(1H-indol-3-yl)-N-methylacetamide: Lacks the dimethyl substitution on the indole ring.
N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-ethylacetamide: Has an ethyl group instead of a methyl group on the acetamide.
N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylpropionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-12-5-6-16-15(9-12)14(13(2)20-16)10-17(22)21(3)18(11-19)7-4-8-18/h5-6,9,20H,4,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZOZIDSXSGTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)N(C)C3(CCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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